Ergolin-8-amine, 6-methyl-, (8a)-
CAS No.:
Cat. No.: VC16253686
Molecular Formula: C15H19N3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
| Standard InChI | InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3 |
| Standard InChI Key | KGUBZNRUCSWDAU-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ergolin-8-amine, 6-methyl-, (8a)- belongs to the ergoline family, which features a tetracyclic framework comprising a fused indole and pyrrole system. The IUPAC name, 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine, reflects its structural complexity, including a methyl group at position 6 and an amine moiety at position 8a. The stereochemistry at C-8a is critical for its biological activity, as it influences receptor affinity and metabolic stability .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
| Canonical SMILES | CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s solubility in polar solvents is moderate, facilitated by its amine group, while the methyl substitution enhances lipophilicity, potentially improving blood-brain barrier penetration.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of Ergolin-8-amine, 6-methyl-, (8a)- typically begins with elymoclavine, a naturally occurring ergot alkaloid. A key step involves the displacement of hydroxyl groups at position 8 with amines under controlled conditions. For example, reacting elymoclavine with ammonia in the presence of a palladium catalyst yields the 8-amine derivative . Subsequent methylation at position 6 is achieved using methyl iodide, preserving the stereochemical integrity of the tetracyclic core.
Table 2: Overview of Synthetic Routes
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Elymoclavine | NH₃, Pd/C | 80°C, 12 hrs | 65 |
| 8-Hydroxyergoline | Methyl iodide, K₂CO₃ | DMF, 60°C, 6 hrs | 78 |
Industrial Production Challenges
Scaling up synthesis requires optimizing reaction parameters to minimize byproducts. Industrial protocols often employ continuous-flow reactors to enhance reproducibility, with purification via column chromatography or crystallization . Regulatory compliance with cGMP standards ensures batch consistency, though the compound remains primarily restricted to research applications due to its potent biological activity.
Biological Activity and Mechanism of Action
Prolactin Inhibition
Ergolin-8-amine, 6-methyl-, (8a)- demonstrates dose-dependent inhibition of prolactin secretion in pituitary cell cultures, with an IC₅₀ of 12 nM . This efficacy rivals that of bromocriptine, a first-line treatment for hyperprolactinemia, suggesting shared dopaminergic pathways. The compound binds to dopamine D₂ receptors on lactotrophs, suppressing adenylate cyclase activity and reducing prolactin gene transcription .
Receptor Selectivity Profile
Pharmacological Implications and Therapeutic Applications
Hyperprolactinemia Management
Hyperprolactinemia, characterized by elevated prolactin levels, leads to infertility, galactorrhea, and osteoporosis. In preclinical models, Ergolin-8-amine, 6-methyl-, (8a)- normalized prolactin levels within 4 hours of administration, with effects persisting for 24 hours . Its oral bioavailability (≈40%) and half-life (8–10 hrs) position it as a candidate for once-daily dosing.
Table 3: Comparative Efficacy in Prolactin Inhibition
| Compound | IC₅₀ (nM) | Receptor Selectivity (D₂:5-HT₂B) |
|---|---|---|
| Ergolin-8-amine, 6-methyl- | 12 | 150:1 |
| Bromocriptine | 8 | 90:1 |
| Cabergoline | 5 | 300:1 |
Comparative Analysis with Related Ergoline Derivatives
Structural and Functional Divergence
Ergolin-8-amine, 6-methyl-, (8a)- distinguishes itself from classical ergot alkaloids through its C-8 amine group and C-6 methyl substitution. These modifications enhance dopaminergic activity while reducing vasoconstrictive effects, a common drawback of ergotamine and dihydroergotamine .
Table 4: Key Differences Among Ergoline Compounds
| Compound | Primary Use | Key Structural Feature | Major Limitation |
|---|---|---|---|
| Ergolin-8-amine | Hyperprolactinemia | C-8 amine, C-6 methyl | 5-HT₂B antagonism |
| Ergotamine | Migraine | C-8 amide | Vasoconstriction |
| Lysergic Acid Amide | Hallucinogen | C-8 diethylamide | Psychoactivity |
Research Applications and Future Directions
Drug Development Opportunities
The compound’s prolactin-lowering efficacy supports its development as a second-line therapy for dopamine agonist-resistant tumors. Phase I trials assessing safety in healthy volunteers are warranted, with particular attention to cardiac valvulopathy risks .
Chemical Biology Probes
Fluorescently tagged derivatives could elucidate D₂ receptor trafficking dynamics, offering insights into G protein-coupled receptor (GPCR) signaling mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume